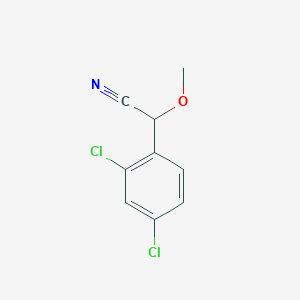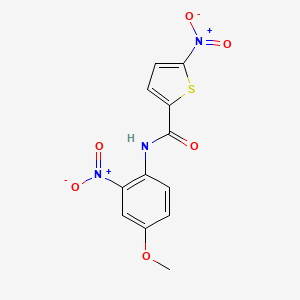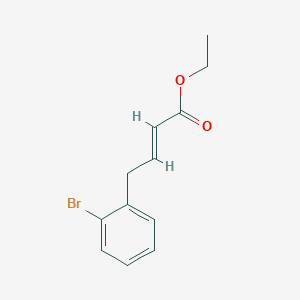
2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile” is a derivative of 2,4-Dichlorophenol . 2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH. It is a white solid that is mildly acidic (pK a = 7.9). It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Molecular Structure Analysis
The molecular structure of the related compound 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine was confirmed by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data . In the crystal, the 1,3,5-oxadiazine ring existed in two conformations: a flattened bath (85% occupancy) and a sofa (15% occupancy) .Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies and Material Synthesis
Spectroscopic Studies of Bipolarons from Oligomerized 3-Methoxythiophene : Research involving 2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile often intersects with studies on similar compounds, exploring their spectroscopic properties and applications in materials science. For instance, the anodic polymerization of 3-methoxythiophene and its cathodic reduction to create neutral oligomeric products composed of 3-methoxythiophene units exemplifies the exploration of electronic properties and potential applications in conducting materials and sensors (Chang & Miller, 1987).
Organic Synthesis and Reaction Mechanisms
Selective O-Alkylation and Dealkylation of Flavonoids : The demethylation of 2'-methoxyacetophenones with anhydrous aluminum chloride in acetonitrile demonstrates the compound's role in studying reaction mechanisms and organic synthesis, offering insights into the selection of protecting groups in organic synthesis (Kawamura et al., 1994).
Chemical Reactivity and Catalysis
Intramolecular and Intermolecular Reactivity : The reactivity of localized singlet diradicals in solvents like acetonitrile provides a basis for understanding chemical reactivity, catalysis, and the development of new synthetic pathways. Such studies contribute to a deeper understanding of molecular interactions and the design of catalysts for organic synthesis (Abe et al., 2000).
Corrosion Inhibition
Corrosion Inhibition Performance of Pyranopyrazole Derivatives : The investigation into corrosion inhibitors for mild steel in HCl solution, using derivatives related to 2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile, showcases the application of such compounds in protecting materials from corrosion. This research is crucial for materials science, especially in developing protective coatings and treatments for metals (Yadav et al., 2016).
Environmental Science and Photocatalysis
Photocatalyzed Oxidation Pathways : The study of photocatalytic oxidation of pollutants, such as 2,4-dichlorophenol by CdS in basic and acidic aqueous solutions, is an example of how compounds similar to 2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile are relevant in environmental science. This research helps in understanding the degradation of environmental pollutants and the development of effective photocatalytic materials for water purification (Tang & Huang, 1995).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-2-methoxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-13-9(5-12)7-3-2-6(10)4-8(7)11/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFRVNZCWLOTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)


![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)


![4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2927974.png)



![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)
![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)
![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)